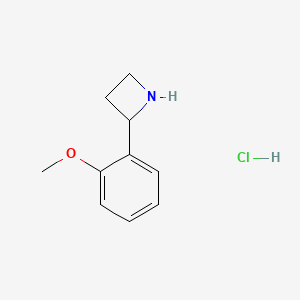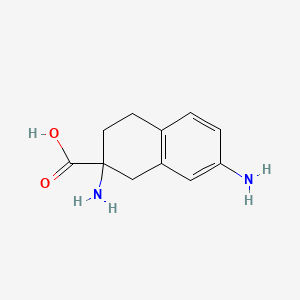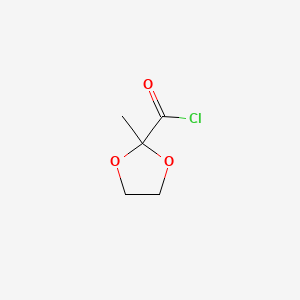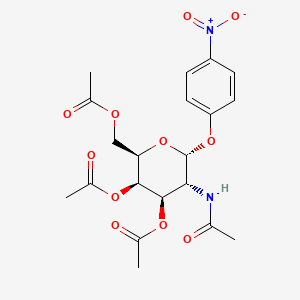
2,3-Dichloropyridine-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloropyridine-2-13C is a chlorinated derivative of pyridine, where the carbon at the second position is isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dichloropyridine-2-13C typically involves the chlorination of pyridine derivatives. One common method includes the chlorination of 2,6-dichloropyridine to form 2,3,6-trichloropyridine, followed by selective dechlorination to yield 2,3-Dichloropyridine . Another method involves the chlorination of 2-chloro-3-carboxypyridine, followed by oxidation and further chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of metal catalysts and organic solvents to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and environmental impact .
化学反応の分析
Types of Reactions
2,3-Dichloropyridine-2-13C undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various heterocyclic compounds .
科学的研究の応用
2,3-Dichloropyridine-2-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies and in the synthesis of labeled compounds.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
作用機序
The mechanism of action of 2,3-Dichloropyridine-2-13C involves its interaction with specific molecular targets. The isotopic labeling allows for detailed studies of its metabolic pathways and interactions with enzymes. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into its effects at the molecular level .
類似化合物との比較
2,3-Dichloropyridine-2-13C is unique due to its isotopic labeling, which distinguishes it from other dichloropyridines. Similar compounds include:
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
- 3,5-Dichloropyridine
These compounds differ in the position of the chlorine atoms on the pyridine ring, which affects their chemical properties and reactivity. The isotopic labeling of this compound makes it particularly valuable for research applications, providing unique insights that are not possible with non-labeled compounds .
特性
IUPAC Name |
2,3-dichloro(213C)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKFMOSBBNKPMS-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=[13C](N=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


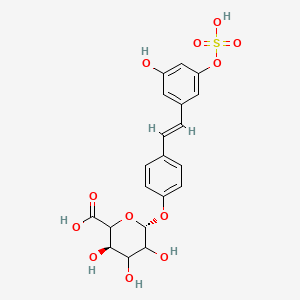


![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
